molecular formula C9H7ClN2 B2633566 1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile CAS No. 1427012-87-0

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B2633566
CAS RN: 1427012-87-0
M. Wt: 178.62
InChI Key: DUHYHPLFWJCKAZ-UHFFFAOYSA-N
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Description

“1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound used in scientific research . It has a complex structure and exhibits high perplexity. Its CAS Number is 1427012-87-0 .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium hexamethylsilazane in toluene at 0 - 22℃ for 3.25 hours . The reaction starts with 5-chloro-2-fluoropyridine and cyclopropanecarbonitrile . The crude material is then purified by flash chromatography to yield the title compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7ClN2 . Its molecular weight is 178.62 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a boiling point that is not specified in the search results .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Diverse Synthetic Pathways

    A study outlined a diastereoselective synthesis approach for creating trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes. This process, which generates cyclopropanecarbonitrile derivatives as potential competing products, emphasizes the compound's role in versatile chemical transformations (Demidov et al., 2021).

  • Apoptosis Induction in Cancer Research

    Another study highlights the synthesis of 3-aryl-5-aryl-1,2,4-oxadiazoles, demonstrating significant activity against breast and colorectal cancer cell lines, marking a potential use in anticancer research (Zhang et al., 2005).

  • Fluorescence Properties and Antibacterial Activity

    Research into N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters showcased their fluorescence properties and some compounds' antibacterial activity, illustrating the compound's utility in creating fluorescent markers and antibacterial agents (Girgis et al., 2004).

Medicinal Chemistry and Biological Activity

  • Herbicidal and Fungicidal Properties

    A study on N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives highlighted their excellent herbicidal and fungicidal activities, suggesting applications in agricultural chemistry (Tian et al., 2009).

  • Antimicrobial Activities

    The synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives showcased notable action against tested microbes, indicating potential for antimicrobial drug development (Goswami et al., 2022).

Safety and Hazards

The safety information for “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” indicates several precautionary measures. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas .

properties

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHYHPLFWJCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-fluoropyridine (2 g, 1.53 ml, 15.2 mmol, Eq: 1.00) and cyclopropanecarbonitrile (1.02 g, 1.15 ml, 15.2 mmol, Eq: 1.00) in toluene (20.0 ml) was added dropwise over 5 min. KHMDS 0.5 M in toluene (30.4 ml, 15.2 mmol, Eq: 1.00) at 0° C. The solution turned brown. After 45 min, the reaction mixture was allowed to warm up to 22° C. and stirred for 2.5 h. Saturated aqueous NH4Cl solution (50 ml) was then added and the aqueous phase was extracted with AcOEt (3×60 ml). The combined organic phases were dried over Na2SO4, filtered and concertrated under reduced pressure. The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 20% EtOAc in heptane) to yield the title compound as a white solid (840 mg; 31%). m/z=179.0373 [M+H]+.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30.4 mL
Type
solvent
Reaction Step Four
Yield
31%

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